molecular formula C21H16ClN3O2 B4333706 3-(4-Chlorophenyl)-5,7-di(2-furyl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-5,7-di(2-furyl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

Cat. No.: B4333706
M. Wt: 377.8 g/mol
InChI Key: XHOCXMOWEHRLED-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5,7-di(2-furyl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound characterized by a fused pyrazole-pyrimidine core. The 6,7-dihydro modification introduces partial saturation in the pyrimidine ring, reducing aromaticity and altering electronic properties. Key structural features include:

  • 5- and 7-positions: 2-Furyl substituents, which enhance electron-richness and may influence binding to biological targets.
  • 2-position: Methyl group, providing steric bulk and modulating solubility.
    This compound’s structural complexity positions it as a candidate for diverse biological activities, including antimicrobial and kinase inhibition, as observed in related pyrazolo[1,5-a]pyrimidines .

Properties

IUPAC Name

3-(4-chlorophenyl)-5,7-bis(furan-2-yl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c1-13-20(14-6-8-15(22)9-7-14)21-23-16(18-4-2-10-26-18)12-17(25(21)24-13)19-5-3-11-27-19/h2-11,17H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOCXMOWEHRLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(CC(=NC2=C1C3=CC=C(C=C3)Cl)C4=CC=CO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5,7-di(2-furyl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(4-chlorophenyl)-1H-pyrazole-5-amine with 2-furyl aldehyde under acidic conditions to form the desired pyrazolo[1,5-a]pyrimidine ring . The reaction is usually carried out in ethanol as a solvent, with acetic acid as a catalyst, and requires refluxing for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5,7-di(2-furyl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in ethanol at reflux temperature.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed

Scientific Research Applications

3-(4-Chlorophenyl)-5,7-di(2-furyl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5,7-di(2-furyl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may act as an inhibitor of dihydrofolate reductase, blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This inhibition can lead to the failure of nuclear division and cell death, making it a potential anticancer agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Modifications: Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name Substituents Key Features Biological Activity Reference
3-(4-Fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine 3-(4-Fluorophenyl), 6,7-dimethyl, 2-(4-methylsulfonylphenyl) 6,7-Disubstitution enhances COX-2 selectivity; methylsulfonyl group improves binding affinity. Potent COX-2 inhibitor (IC₅₀ < 1 µM in vitro)
5-(4-Chlorophenyl)-7-(2,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine Triazolo core, 4,7-dihydro modification Triazolo substitution increases metabolic stability; dimethoxyphenyl enhances solubility. Anticancer (kinase inhibition)
2-(4-Chlorophenyl)-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine Cyclopenta-fused core, 8-CF₃ Fused cyclopentane increases rigidity; CF₃ group improves bioavailability. Undisclosed (structural analog for TRK kinase inhibition)
5,7-Di(furan-2-yl)-3-(p-tolydiazenyl)pyrazolo[1,5-a]pyrimidin-2-amine 5,7-Di(furyl), 2-amine Di-furyl substitution correlates with enhanced antimicrobial activity. Antibacterial (MIC: 8 µg/mL against S. aureus)

Key Observations :

  • Substituent Position : 6,7-Disubstitution (e.g., methyl groups in ) optimizes steric and electronic interactions for enzyme inhibition, whereas 5,7-di(furyl) substitution (as in the target compound) enhances electron density, favoring antimicrobial activity .
Physicochemical and Structural Properties
  • Hydrogen Bonding : Cyclopenta-fused analogs (e.g., ) form C–H⋯N hydrogen bonds, stabilizing crystal packing. The target compound’s 6,7-dihydro structure may adopt similar intermolecular interactions.
  • Planarity : Aryl substituents (e.g., 4-chlorophenyl in the target compound) are nearly coplanar with the pyrazolo-pyrimidine core (dihedral angles < 15°), optimizing π-system conjugation and target binding .
  • Stereochemistry : Unlike tetrahydropyrazolo[1,5-a]pyrimidines (e.g., ), the target compound lacks chiral centers, simplifying synthetic routes.

Biological Activity

The compound 3-(4-Chlorophenyl)-5,7-di(2-furyl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and therapeutic potential.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines often involves various methods, including condensation reactions and cross-coupling techniques. For instance, microwave-assisted Suzuki–Miyaura cross-coupling has been reported to efficiently generate derivatives of pyrazolo[1,5-a]pyrimidine with notable yields and purity . The introduction of aryl groups at specific positions on the core structure enhances the biological activity of these compounds.

Antifungal and Antitubercular Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit promising antifungal and antitubercular activities. In a study evaluating various substituted pyrazole derivatives, certain compounds demonstrated significant antifungal activity against multiple pathogenic strains and showed efficacy against Mycobacterium tuberculosis H37Rv . This suggests that the pyrazolo scaffold is a viable candidate for developing new antifungal and antitubercular agents.

Anti-inflammatory Properties

The anti-inflammatory potential of 3-(4-Chlorophenyl)-5,7-di(2-furyl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine has also been explored. A derivative exhibited comparable anti-inflammatory activity to the standard drug Indomethacin in vitro, indicating its potential as an anti-inflammatory agent . The mechanism may involve inhibition of key inflammatory pathways mediated by cyclooxygenase enzymes or other inflammatory mediators.

Neuroprotective Effects

Preliminary studies have highlighted the neuroprotective effects of some derivatives against monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases such as Parkinson's disease. Compounds showing micromolar IC50 values against MAO-B suggest that these derivatives could be further investigated for their potential in treating neurodegenerative disorders .

Case Study 1: Antifungal Activity

In a controlled laboratory setting, a series of 4-substituted pyrazole derivatives were synthesized and tested for antifungal activity. The results indicated that several compounds displayed excellent inhibition against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL. These findings underscore the therapeutic potential of this class of compounds in treating fungal infections.

Case Study 2: Anti-inflammatory Activity

A comparative study was conducted to assess the anti-inflammatory efficacy of 3-(4-Chlorophenyl)-5,7-di(2-furyl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine against Indomethacin. In vitro assays demonstrated that the compound inhibited prostaglandin synthesis significantly, with results showing an inhibition percentage close to that of Indomethacin (84.2% vs. 83.4%) at similar concentrations.

Q & A

Q. What are the key structural characterization methods for confirming the molecular geometry of 3-(4-chlorophenyl)-5,7-di(2-furyl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond angles, torsion angles, and dihedral angles. For example, SHELX software (SHELXL/SHELXS) is widely used for refining crystallographic data, with R factors < 0.05 indicating high precision . Complementary techniques include:
  • FT-IR Spectroscopy : To confirm functional groups (e.g., C-Cl at ~700 cm⁻¹).
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl at δ 2.5–3.0 ppm, furyl protons at δ 6.0–7.5 ppm) .

Q. How is this compound synthesized, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis involves cyclization of 1,3-biselectrophilic intermediates with NH-3-aminopyrazoles. Key steps include:
  • Solvent Selection : Ethanol or dichloromethane for optimal cyclization .
  • Catalysts : Acidic conditions (e.g., HCl or H₂SO₄) to promote ring closure.
  • Temperature Control : Reflux (70–80°C) for 6–12 hours to maximize yield (60–70%) .
    Example : Condensation of 4-chlorobenzaldehyde with 2-furyl derivatives under acidic reflux yields the dihydropyrimidine core .

Advanced Research Questions

Q. How do substituent variations (e.g., 2-furyl vs. phenyl groups) impact COX-2 inhibitory activity in pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
  • Electron-Withdrawing Groups (e.g., Cl) : Enhance COX-2 selectivity by stabilizing π-π interactions in the hydrophobic pocket .
  • Heterocyclic Substituents (e.g., 2-furyl) : Improve solubility and bioavailability compared to phenyl groups, as seen in IC₅₀ values (e.g., COX-2 IC₅₀ = 0.12 μM vs. COX-1 IC₅₀ = 15 μM) .
    Experimental Design : Use human whole-blood assays to compare inhibition profiles and molecular docking (e.g., AutoDock Vina) to map binding modes .

Q. How can contradictory data on biological activity (e.g., anti-inflammatory vs. antitumor effects) be resolved?

  • Methodological Answer : Contradictions arise from assay conditions (e.g., cell lines, dosage). Strategies include:
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple models (e.g., carrageenan-induced edema vs. MTT assays on HeLa cells) .
  • Meta-Analysis : Pool data from studies using standardized protocols (e.g., OECD guidelines) to identify trends .
    Example : Discrepancies in cytotoxicity may stem from differential expression of target proteins (e.g., PI3Kβ vs. COX-2) .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Use in silico tools like SwissADME or pkCSM to assess:
  • Lipophilicity (LogP) : Predicted LogP = 3.2 ± 0.5 (optimal for blood-brain barrier penetration).
  • Metabolic Stability : CYP3A4-mediated oxidation as the primary metabolic pathway .
    Validation : Compare predictions with in vitro hepatocyte assays and HPLC-MS metabolite profiling .

Key Research Gaps

  • Mechanistic Studies : Limited data on interactions with non-COX targets (e.g., PI3Kβ, KDR kinase) .
  • Toxicity Profiling : ADMET studies needed to evaluate hepatotoxicity and genotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-5,7-di(2-furyl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-5,7-di(2-furyl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

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